molecular formula C10H14O B14651531 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one CAS No. 50585-71-2

2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one

Cat. No.: B14651531
CAS No.: 50585-71-2
M. Wt: 150.22 g/mol
InChI Key: FZSKMKOCZZKCJL-UHFFFAOYSA-N
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Description

2,4,4-Trimethylbicyclo[31It is characterized by a bicyclo[3.1.1]heptane structure substituted by an oxo group at position 2 and methyl groups at positions 4 and 6, with a double bond between positions 2 and 3 . This compound is a cyclic ketone and an enone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using specific oxidizing agents . The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis . The industrial methods are designed to meet the demand for this compound in various applications, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

50585-71-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,4,4-trimethylbicyclo[3.1.1]hept-2-en-6-one

InChI

InChI=1S/C10H14O/c1-6-5-10(2,3)8-4-7(6)9(8)11/h5,7-8H,4H2,1-3H3

InChI Key

FZSKMKOCZZKCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2CC1C2=O)(C)C

Origin of Product

United States

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